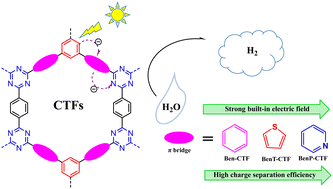Photocatalytic hydrogen production by donor–π–acceptor type covalent triazine frameworks involving different π bridges†
New Journal of Chemistry Pub Date: 2023-10-27 DOI: 10.1039/D3NJ04479C
Abstract
Covalent triazine frameworks (CTFs) involving donor-π bridge-acceptor (D–π–A) motifs with the electron-withdrawing triazine unit as the acceptor have been regarded as one of the most promising materials for photocatalytic water splitting. The intrinsic features of π-bridges play a critical role in tailoring the polymer properties as well as the photocatalytic performance. Introducing suitable conjugated units as the π-bridge is expected to effectively tune the electronic structure of the resultant D–π–A CTFs and facilitate photo-generated charge separation. However, systematic studies on how different π-bridges would influence the photoelectronic properties of D–π–A type CTFs are still limited. Herein, three types of CTFs with well-defined D–π–A structures named Ben-CTF, BenT-CTF and BenP-CTF were synthesized to investigate the effects of different π-bridges (benzene, thiophene and pyridine units) on the performance of photocatalytic water splitting for hydrogen production. Comprehensive experiments and density functional theory (DFT) calculations revealed that BenP-CTF with the pyridine unit as the π-bridge exhibited superior charge migration ability and higher photocatalytic hydrogen evolution reaction (HER) rates compared to the other CTFs. This work may provide a reference for the rational design and controllable synthesis of CTF materials for efficient photocatalysis.


Recommended Literature
- [1] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [2] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†
- [3] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [4] S 77. α-Decay systematics
- [5] Contents list
- [6] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [7] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
- [8] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [9] Back cover
- [10] Exploring the crystal structure and properties of ytterbium orthoantimonate under high pressure†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 189337-28-8
-
CAS no.: 1644-82-2
-
CAS no.: 134807-28-6
-
CAS no.: 131633-88-0









